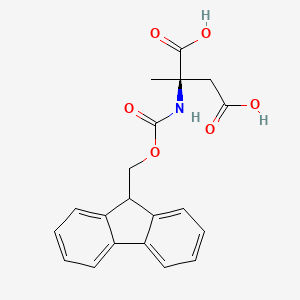

Fmoc-alpha-methyl-D-aspartic acid

Description

Evolution of Non-Canonical Amino Acids in Peptide Science

While nature primarily utilizes a set of 20 canonical amino acids for protein synthesis, medicinal chemists and biochemists are not confined to this limited toolkit. nih.gov The exploration of non-canonical amino acids (ncAAs) has led to the design of peptides with improved pharmacological properties. nih.gov These ncAAs, which are not directly encoded by the genetic code, can be found in nature or synthesized in the laboratory. nih.gov Their incorporation into peptide sequences can introduce unique structural features and functionalities, overcoming some of the limitations of natural peptides, such as poor stability. nih.govnih.gov The inspiration for using ncAAs often comes from natural products, like non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), where unique amino acid architectures contribute to their biological activity. nih.gov The ability to reprogram protein translation with ncAAs pushes the boundaries of chemical composition and biochemical principles, paving the way for synthetic life with alternative genetic codes and novel biotechnologies. acs.org

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry in Peptide Synthesis

A cornerstone of modern peptide synthesis is the use of protecting groups to prevent unwanted side reactions during the step-by-step assembly of the peptide chain. scispace.comyoutube.com The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a mainstay in solid-phase peptide synthesis (SPPS). scispace.comwikipedia.org Its popularity stems from its mild removal conditions, typically using a weak base like piperidine (B6355638), which preserves other sensitive functional groups in the peptide. youtube.comwikipedia.orgamericanpeptidesociety.org This orthogonality is a significant advantage over the older Boc (tert-butyloxycarbonyl) strategy, which requires harsher acidic conditions for deprotection. americanpeptidesociety.org The Fmoc strategy is highly compatible with automated peptide synthesizers, allowing for the rapid and efficient synthesis of long and complex peptides. scispace.comamericanpeptidesociety.org Furthermore, the cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which can be monitored by UV spectroscopy, providing a convenient method for tracking the progress of the reaction. youtube.comwikipedia.org

Rationale for α-Methylation in Amino Acid Side Chain and Backbone Modification

The introduction of a methyl group at the alpha-carbon (α-methylation) of an amino acid is a powerful strategy for modifying peptide structure and function. This modification introduces conformational constraints, limiting the rotational freedom of the peptide backbone. nih.gov By restricting the available phi (φ) and psi (ψ) dihedral angles, α-methylation can stabilize specific secondary structures, particularly α-helices. nih.govnih.gov This stabilization is crucial for developing short synthetic peptides that can mimic the biological activity of larger proteins, as their function often depends on adopting a specific helical conformation. nih.gov Beyond structural stabilization, α-methylation can also enhance a peptide's resistance to enzymatic degradation by proteases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc α Methyl D Aspartic Acid

Precursor Synthesis and Stereochemical Control

The critical step in synthesizing the target compound is the creation of the α-methyl-D-aspartic acid backbone with the correct D-configuration at the α-carbon. This is typically achieved through asymmetric synthesis, where stereochemistry is carefully directed.

Asymmetric Synthesis of α,α-Disubstituted D-Amino Acid Scaffolds

The construction of α,α-disubstituted amino acids has garnered significant attention due to their ability to act as enzyme inhibitors or to induce specific secondary structures in peptides. rsc.orgnih.gov A predominant strategy for their asymmetric synthesis involves the electrophilic alkylation of chiral amino acid enolate equivalents. rsc.org This approach formally attaches one of the α-substituents to the central carbon atom in a stereocontrolled manner. rsc.org

One effective method employs chiral auxiliaries to direct the diastereoselective alkylation of a precursor molecule. For instance, a chiral cyclic 1,2-diol, such as (S,S)-cyclohexane-1,2-diol, can be used as a chiral auxiliary. acs.org In this approach, the auxiliary is reacted with a β-keto ester to form a chiral enol ether. Subsequent alkylation of this intermediate proceeds with high diastereoselectivity, establishing the desired quaternary chiral center. The chiral auxiliary is then removed to yield the optically active α-alkylated product, which can be further converted into the desired amino acid. acs.org The Schmidt rearrangement is one method used for this final conversion. acs.org

| Precursor | Alkylating Agent | Yield (%) | Diastereomeric Excess (de) (%) |

| Ethyl 2-methylacetoacetate (B1246266) with (S,S)-cyclohexane-1,2-diol | Methyl Iodide | 65 | >95 |

| Ethyl 2-methylacetoacetate with (S,S)-cyclohexane-1,2-diol | Ethyl Iodide | 70 | >95 |

| Ethyl 2-ethylacetoacetate with (S,S)-cyclohexane-1,2-diol | Methyl Iodide | 55 | 92 |

This table presents representative data for the diastereoselective alkylation using a chiral auxiliary to synthesize precursors for α,α-disubstituted amino acids, based on findings for similar structures. acs.org

N-Terminal Fmoc Protection Strategies

Once the α-methyl-D-aspartic acid precursor is synthesized, the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.org

Methods for Fmoc Group Introduction in α-Methylated Amino Acids

The introduction of the Fmoc group is typically accomplished by reacting the amino acid with an Fmoc-donating reagent under basic conditions. wikipedia.orgrsc.org The steric hindrance presented by the α-methyl group in α-methyl-D-aspartic acid can influence the reaction rate, potentially requiring more forcing conditions compared to sterically unhindered amino acids.

Common reagents and conditions for Fmoc protection include:

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) : A widely used, stable reagent that reacts with the amino group in the presence of a mild base like sodium bicarbonate in a solvent mixture such as dioxane/water or DMF. nih.gov

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) : A more reactive agent, often used under Schotten-Baumann conditions (e.g., sodium bicarbonate in a biphasic water/dioxane system). wikipedia.orgtotal-synthesis.com

Fmoc-benzotriazoles : These stable reagents have been shown to effectively protect various amino acids in the presence of triethylamine, yielding clean products free of impurities. organic-chemistry.org

For sterically hindered amino acids, optimizing reaction time, temperature, and the choice of base is critical to ensure complete protection without causing side reactions like racemization. acs.org

| Reagent | Base | Solvent System | Typical Conditions |

| Fmoc-OSu | NaHCO₃ or DIEA | Dioxane/Water or DMF | Room Temperature, several hours |

| Fmoc-Cl | NaHCO₃ or Pyridine | Dioxane/Water or CH₂Cl₂ | 0°C to Room Temperature |

| Fmoc-benzotriazole | Triethylamine | DMF or CH₂Cl₂ | Room Temperature |

This table summarizes common methods for the N-terminal protection of amino acids with the Fmoc group. wikipedia.orgnih.govorganic-chemistry.org

Control of Side Chain Protection Orthogonality

In peptide synthesis, it is essential that the protecting groups used for the N-terminus and the side chains are "orthogonal," meaning one can be removed without affecting the other. altabioscience.compeptide.com The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.comnih.gov

The N-terminal Fmoc group is base-labile and is typically removed using a solution of 20% piperidine (B6355638) in DMF during each cycle of peptide synthesis. altabioscience.comwikipedia.org The carboxylic acid functional group in the side chain of aspartic acid must be protected with a group that is stable to these basic conditions but can be removed at the end of the synthesis. A tert-butyl (tBu) ester is the most common protecting group for the aspartic acid side chain in this context. The tBu group is highly stable to the piperidine treatment but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is used for the final deprotection and cleavage of the peptide from the resin support. altabioscience.compeptide.com This orthogonality ensures the integrity of the peptide chain and prevents unwanted side reactions at the aspartic acid residue during synthesis. nih.gov

Optimization of Reaction Conditions and Purity Enhancement

Achieving high yield and purity for Fmoc-α-methyl-D-aspartic acid requires careful optimization of all synthetic steps. A significant side reaction in peptides containing aspartic acid is the formation of an aspartimide intermediate, especially upon exposure to the base used for Fmoc deprotection. nih.gov This can lead to racemization and the formation of β-aspartyl peptide impurities. The presence of the α-methyl group can sterically hinder this side reaction, but it remains a potential issue.

To enhance purity, high-performance liquid chromatography (HPLC) is often used to analyze the final product and its precursors, ensuring high chemical and enantiomeric purity. rsc.org Purification of the final Fmoc-protected amino acid is typically achieved through recrystallization or flash column chromatography to remove any unreacted starting materials, reagents, or byproducts from the Fmoc protection step. The use of high-purity reagents and careful monitoring of reaction progress via techniques like thin-layer chromatography (TLC) are essential throughout the synthesis to minimize impurity formation.

Application of Lewis Acid Catalysis in N-Methylated Amino Acid Synthesis

The synthesis of N-methylated amino acids, a crucial modification in peptide chemistry for enhancing bioavailability and stability, can be efficiently achieved through methods involving 5-oxazolidinone (B12669149) intermediates. nih.gov A significant advancement in this area is the use of Lewis acid catalysis for the reductive opening of the oxazolidinone ring, presenting a highly efficient and more environmentally benign alternative to traditional methods. acs.org

Research into the synthesis of Fmoc-N-methyl-α-amino acids has demonstrated the effectiveness of Lewis acids in mediating the reduction of Fmoc-protected amino acid oxazolidinones. acs.org This process typically involves treating the oxazolidinone with a Lewis acid and a reducing agent, such as triethylsilane, in a solvent like dichloromethane. acs.org The reaction proceeds to yield the desired Fmoc-N-methylated amino acid. acs.org

A comparative study of different Lewis acids found that while several can catalyze the reaction, some are more effective and compatible with sensitive protecting groups. acs.org For instance, Aluminum Chloride (AlCl₃) has been shown to be particularly effective for synthesizing Fmoc-protected N-methyl amino acids with simple aliphatic or aromatic side chains. acs.org The key advantages of this Lewis acid-catalyzed approach over methods using strong acids like trifluoroacetic acid (TFA) include significantly shorter reaction times (typically under 4 hours compared to over 22 hours for TFA) and higher yields. acs.org Furthermore, the resulting crude product is often of sufficient purity to be used directly in solid-phase peptide synthesis without the need for further purification by flash chromatography, requiring only a simple extractive workup. acs.org

Table 1: Comparison of Catalysts in the Synthesis of Fmoc-N-methylalanine

| Catalyst (2 equiv) | Time (h) | Yield (%) |

| TFA | 22 | 87 |

| BF₃·OEt₂ | 4 | 88 |

| AlCl₃ | 4 | 96 |

| SnCl₄ | 22 | 84 |

| TiCl₄ | 22 | 79 |

Data sourced from a study on the synthesis of Fmoc-N-methyl-α-amino acids via oxazolidinone reduction. acs.org The table illustrates the efficiency of various Lewis acids compared to the traditional trifluoroacetic acid (TFA) method.

This methodology represents a substantial improvement for the large-scale preparation of these valuable building blocks, reducing the reliance on harsh reagents and streamlining the production process. acs.org

Minimization of Aspartimide Formation and Other Side Reactions in Aspartate Derivatives

A primary challenge in the synthesis of peptides containing aspartic acid residues, especially under Fmoc-based solid-phase peptide synthesis (SPPS) conditions, is the formation of aspartimide. nih.gov This intramolecular cyclization side reaction is catalyzed by the basic conditions (e.g., piperidine) used for Fmoc deprotection and can lead to a mixture of by-products, including undesired β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. nih.govsigmaaldrich.com Given that Fmoc-α-methyl-D-aspartic acid is an aspartate derivative, strategies to mitigate this side reaction are critical.

Several strategies have been developed to suppress or eliminate aspartimide formation:

Modification of Deprotection Conditions: One of the simplest approaches is to alter the Fmoc-removal cocktail. The addition of a weak acid, such as formic acid or hydroxybenzotriazole (B1436442) (HOBt), to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation. nih.govacs.orgbiotage.compeptide.com The basicity of the deprotection solution can also be reduced by using weaker bases like piperazine (B1678402), which has been shown to be effective in suppressing the side reaction. biotage.com

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the ester group protecting the β-carboxyl of the aspartate residue can physically block the backbone amide nitrogen from attacking the side chain. biotage.comiris-biotech.de Protecting groups such as 3-methylpent-3-yl (Mpe) and the more effective 2,3,4-trimethyl-pent-3-yl have demonstrated superior performance compared to the standard tert-butyl (OtBu) group in preventing aspartimide formation, especially during prolonged exposure to basic conditions. biotage.comnih.gov Another unique building block, Fmoc-Asp(OBno)-OH, has also been developed as a universal solution to overcome this side reaction in standard Fmoc SPPS. sigmaaldrich.com

Backbone Protection: A highly effective method involves the temporary protection of the amide nitrogen of the amino acid residue following the aspartate. peptide.com Incorporating protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen prevents the cyclization needed to form the aspartimide. peptide.comiris-biotech.de These groups are stable during synthesis and are cleaved during the final trifluoroacetic acid (TFA) treatment. peptide.com

Novel Protecting Group Chemistries: Recent innovations include the use of a cyanosulfurylide (CSY) group to protect the aspartic acid side-chain. iris-biotech.deiris-biotech.de This strategy has been shown to completely suppress aspartimide formation and offers the additional benefit of enhanced solubility compared to bulky and hydrophobic ester protecting groups. iris-biotech.deiris-biotech.de

Table 2: Strategies to Minimize Aspartimide Formation

| Strategy | Method | Key Advantages | Reference(s) |

| Modified Deprotection | Add weak acid (e.g., HOBt, formic acid) to piperidine solution. | Simple to implement, cost-effective. | nih.gov, acs.org, biotage.com |

| Use a weaker base (e.g., piperazine) for Fmoc removal. | Reduces base-catalyzed side reaction. | biotage.com | |

| Side-Chain Protection | Employ sterically bulky ester groups (e.g., Mpe, OBno). | Physically hinders cyclization. | sigmaaldrich.com, biotage.com, nih.gov |

| Backbone Protection | Protect the N-H of the subsequent residue with Dmb or Hmb groups. | Highly effective at preventing the reaction. | iris-biotech.de, peptide.com |

| Novel Chemistry | Use a cyanosulfurylide (CSY) protecting group. | Complete suppression of the side reaction, improved solubility. | iris-biotech.de, iris-biotech.de |

This table summarizes various effective methods documented in the literature to prevent the formation of aspartimide during peptide synthesis involving aspartate derivatives.

Purification Strategies for Fmoc-α-Methyl-D-Aspartic Acid

The purification of Fmoc-α-methyl-D-aspartic acid is a critical step to ensure its suitability for use in peptide synthesis, where high purity is paramount. The purification strategy depends on the synthetic route employed and the nature of the impurities present. Key considerations include the removal of reaction by-products, unreacted starting materials, and, crucially, the separation of stereoisomers.

A primary method for purification is preparative reversed-phase high-performance liquid chromatography (RP-HPLC) . This is a standard and powerful technique for purifying Fmoc-protected amino acids, effectively separating the desired product from more or less polar impurities. nih.gov

However, a significant challenge in the synthesis of a chiral compound like Fmoc-α-methyl-D-aspartic acid is ensuring its enantiomeric purity. Even if the synthesis starts with an enantiomerically pure precursor like D-aspartic acid, some reaction conditions can cause racemization. sigmaaldrich.com Therefore, methods for separating enantiomers, a process known as chiral resolution , are essential for both purification and quality control. wikipedia.orglibretexts.org

Common chiral resolution and purification strategies include:

Chiral Chromatography: This is a direct method for separating enantiomers. wikipedia.org It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. Analytical methods using columns like CHIRALPAK ZWIX(+) have been demonstrated for the separation of the related alpha-methyl-DL-aspartic acid, indicating the applicability of this technique. daicelchiral.com Preparative chiral HPLC can be used to isolate the desired D-enantiomer on a larger scale. nih.gov

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or a chiral acid) to form a mixture of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org Afterward, the resolving agent is removed to yield the pure enantiomer. libretexts.org

Efficient Synthesis and Workup: Some modern synthetic routes, such as the Lewis acid-catalyzed method described previously, can produce a product of very high purity after a simple aqueous extraction workup, potentially obviating the need for chromatographic purification. acs.org However, even in these cases, analytical HPLC is still necessary to confirm the purity and enantiomeric integrity of the final product. nih.gov

Table 3: Purification Techniques for Fmoc-α-Methyl-D-Aspartic Acid

| Technique | Principle | Application |

| Extraction | Partitioning between immiscible solvents based on solubility. | Initial workup to remove salts and highly polar/nonpolar impurities. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | General purification to remove by-products from the synthesis. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of D- and L-enantiomers; crucial for ensuring enantiomeric purity. |

| Diastereomeric Salt Crystallization | Separation of diastereomers based on differential solubility. | Chiral resolution of a racemic mixture. |

This table outlines the primary methods used to purify Fmoc-α-methyl-D-aspartic acid, addressing both chemical and stereochemical purity.

Integration of Fmoc α Methyl D Aspartic Acid into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-SPPS is a cornerstone of modern peptide synthesis, and the inclusion of α-methylated amino acids like Fmoc-α-methyl-D-aspartic acid requires careful optimization of standard protocols. altabioscience.com

The presence of the α-methyl group on Fmoc-α-methyl-D-aspartic acid introduces significant steric hindrance, which can impede coupling reactions and slow down reaction kinetics compared to its non-methylated counterpart. The efficiency of the coupling step is a critical factor in the successful synthesis of peptides containing this modified amino acid. delivertherapeutics.com To achieve high coupling yields, extended reaction times or the use of more potent coupling reagents may be necessary.

The kinetics of the Fmoc group removal can also be affected. While piperidine (B6355638) is commonly used for Fmoc deprotection, its efficiency can be influenced by the surrounding peptide sequence and the nature of the amino acid being deprotected. researchgate.netembrapa.br Studies have evaluated alternative reagents like 4-methylpiperidine, which has shown comparable efficiency to piperidine for Fmoc removal. scielo.org.mx The reaction mechanism for Fmoc cleavage involves a β-elimination process initiated by the base. researchgate.net

Table 1: Factors Influencing Coupling Efficiency and Reaction Kinetics in Fmoc-SPPS

| Factor | Description | Potential Impact on Fmoc-α-Methyl-D-Aspartic Acid |

| Steric Hindrance | The α-methyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. | Reduced coupling efficiency and slower reaction rates. |

| Coupling Reagents | The choice of activating agent can significantly influence the outcome of the coupling reaction. | More potent reagents like HATU or HCTU may be required to overcome steric hindrance. |

| Reaction Temperature | Elevated temperatures can increase reaction rates and help overcome activation energy barriers. nih.gov | May improve coupling efficiency but also risks increased side reactions like racemization. researchgate.net |

| Solvent | The solvent system can affect the solubility of reactants and the swelling of the solid support. | N-methylpyrrole (NMP) or the addition of chaotropic salts may improve difficult couplings. peptide.com |

| Fmoc Deprotection | Incomplete removal of the Fmoc group from the preceding amino acid will prevent coupling. | Use of DBU in the deprotection solution can facilitate removal of stubborn Fmoc groups. peptide.com |

The challenges of incorporating Fmoc-α-methyl-D-aspartic acid are magnified when synthesizing complex and sterically hindered peptide sequences. The cumulative steric bulk from neighboring amino acids can further decrease coupling efficiency. For instance, coupling α,α-disubstituted amino acids is notoriously difficult and often necessitates strategies like double coupling. delivertherapeutics.com

The synthesis of long peptides or those prone to aggregation also presents significant hurdles. nih.gov Peptide aggregation on the solid support can lead to incomplete reactions and difficult purifications. embrapa.br Strategies to disrupt aggregation, such as the use of chaotropic salts or specialized solvents, can be beneficial. peptide.com Microwave-assisted SPPS has also emerged as a technique to enhance synthesis efficiency, particularly for "difficult" sequences, by accelerating both deprotection and coupling steps. nih.govresearchgate.net

Racemization, the conversion of a chiral amino acid to its mirror image, is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate. nih.gov While the α-methyl group in Fmoc-α-methyl-D-aspartic acid is expected to reduce the propensity for racemization at the α-carbon by preventing the formation of an oxazolone (B7731731) intermediate, the conditions used during coupling can still promote this unwanted reaction. nih.gov

Aspartimide formation is a major pathway that leads to racemization of aspartic acid residues. nih.govsigmaaldrich.com This side reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Arg sequences. nih.govresearchgate.net The resulting aspartimide can then be hydrolyzed to a mixture of α- and β-aspartyl peptides, with significant epimerization at the α-carbon. nih.gov

Several strategies have been developed to minimize racemization and aspartimide formation:

Use of Additives: Adding a proton source like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the deprotection solution can suppress aspartimide formation. researchgate.net

Modified Protecting Groups: Employing sterically hindered side-chain protecting groups for the aspartic acid, such as the 3-methylpent-3-yl (OMpe) or 2,4-dimethyl-3-pentyl esters, can provide significant protection against base-catalyzed aspartimide formation. researchgate.netnih.gov

Alternative Deprotection Reagents: Using weaker bases like piperazine (B1678402) instead of piperidine for Fmoc removal can reduce the rate of aspartimide formation. researchgate.net

Optimized Coupling Conditions: Lowering the coupling temperature and using specific coupling reagents and bases, such as DIC/Oxyma, can minimize racemization. nih.gov The use of a hindered amine like collidine can also be beneficial. researchgate.net

Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. The principles of steric hindrance and potential side reactions observed in SPPS are also relevant in solution-phase synthesis. delivertherapeutics.com

The use of Fmoc-α-methyl-D-aspartic acid in solution-phase synthesis requires careful selection of coupling reagents and reaction conditions to ensure high yields and minimize side reactions. nih.govrsc.org The solubility of the protected amino acids and the growing peptide chain in the chosen solvent system is a critical consideration. acs.org Recent advancements have explored the use of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, to enable peptide synthesis in aqueous media. rsc.org

Synthesis of Dipeptide and Oligopeptide Building Blocks Containing Fmoc-α-Methyl-D-Aspartic Acid

The synthesis of dipeptide and oligopeptide building blocks containing Fmoc-α-methyl-D-aspartic acid can be a strategic approach to facilitate its incorporation into larger peptides. researchgate.net These pre-formed fragments can bypass the challenges associated with the coupling of a single, sterically hindered amino acid. By creating a dipeptide, for example, the difficult coupling step is performed in a more controlled solution-phase reaction, and the resulting dipeptide can then be incorporated into a peptide sequence using standard SPPS or solution-phase methods.

The synthesis of these building blocks themselves requires careful optimization. For instance, the formation of N-methyl dipeptides has been demonstrated using normal coupling conditions in the context of Fmoc-SPPS compatible N-methylamino acids. dp.tech The creation of aza-dipeptides has also been reported, highlighting the chemical diversity achievable with modified peptide building blocks. researchgate.net The use of such building blocks is a key strategy in the synthesis of complex peptides and proteins. nih.gov

Conformational and Structural Impact of α Methyl D Aspartic Acid Within Peptides

Influence of α-Methylation on Peptide Backbone Conformation

The presence of a methyl group on the α-carbon atom of an amino acid residue dramatically restricts the conformational freedom of the peptide backbone. This steric hindrance limits the accessible regions of the Ramachandran plot, thereby favoring specific secondary structures.

α-Methylated amino acids, such as α-aminoisobutyric acid (Aib), are well-documented as potent stabilizers of helical conformations in peptides. nih.govcore.ac.uk This effect is attributed to the steric constraints imposed by the additional methyl group, which favors dihedral angles (φ, ψ) consistent with helical structures, primarily the 310-helix and the α-helix. core.ac.uknih.gov While oligomers of α-methylated residues often adopt a 310-helical conformation, their incorporation into peptides with other residues tends to promote the formation of stable α-helices. nih.gov The stabilization of α-helical structures is a critical strategy in the design of peptide-based inhibitors of protein-protein interactions, where an α-helix often constitutes the key recognition motif. nih.gov By substituting non-interacting amino acids with an α-methylated residue, the helical propensity of a short peptide can be significantly enhanced. nih.gov

Table 1: Impact of α-Methylation on Peptide Helical Content

| Peptide Modification | Effect on Helicity | Dominant Helical Form | Reference |

|---|---|---|---|

| Single α-Methylated Residue | Increases helical propensity | 310 or α-helix | nih.gov |

The introduction of an α-methyl group provides a significant steric barrier that restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone. core.ac.uk This restriction reduces the entropic cost of folding into a defined structure, as the unfolded state is less disordered compared to a non-methylated peptide. nih.gov Stereochemically constrained amino acids are therefore used to nucleate and stabilize specific secondary structures in peptide design. nih.govcore.ac.uk This conformational rigidity is a key principle in designing peptides with predictable and stable three-dimensional folds. core.ac.uk

Stereochemical Effects of D-Configuration on Peptide Folding and Topology

The stereochemistry of amino acids is a fundamental determinant of the three-dimensional structure of proteins and peptides. proprep.com While L-amino acids are predominant in nature, the strategic incorporation of D-amino acids can induce specific structural features and confer novel properties. rsc.org

Introducing a D-amino acid into a sequence of L-amino acids can disrupt or alter established secondary structures. frontiersin.org For example, a D-amino acid can act as a helix breaker in a right-handed α-helix composed of L-residues. frontiersin.org However, this disruption can be productive, as specific sequences containing D-amino acids, such as D-Pro-Gly segments, are known to nucleate the formation of β-hairpin turns, a common motif in protein structures. nih.govcore.ac.uk The effect of a D-amino acid is highly context-dependent, influenced by its position in the sequence and the nature of the adjacent residues. A D-amino-acid scan, where each L-amino acid is systematically replaced by its D-enantiomer, can reveal the importance of individual residue stereochemistry for folding and biological function. rsc.org

Modulation of Peptide Stability and Dynamics (e.g., proteolytic stability)

A major obstacle in the therapeutic use of peptides is their rapid degradation by proteases. chapman.edu Both α-methylation and the inclusion of D-amino acids are effective strategies to enhance peptide stability by increasing their resistance to enzymatic hydrolysis. rsc.orgnih.gov

Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids in an extended conformation. nih.govnih.gov The introduction of an α-methyl group can confer protease resistance for two main reasons: the protease may no longer recognize the modified amino acid as a substrate, and the increased helicity of the peptide shields the backbone from enzymatic attack. nih.gov

Similarly, swapping L-amino acids for their D-enantiomers makes peptides resistant to degradation by common proteases. nih.gov Peptides composed entirely of D-amino acids have been shown to be completely resistant to proteolysis. nih.gov Therefore, incorporating α-methyl-D-aspartic acid into a peptide is expected to significantly increase its metabolic half-life by combining the steric shielding of α-methylation with the stereochemical barrier of the D-configuration. rsc.orgnih.gov This enhanced stability is advantageous for the development of long-acting peptide therapeutics. rsc.org

Table 2: Effect of Peptide Modifications on Proteolytic Stability

| Modification | Mechanism of Resistance | Stability Outcome | Reference |

|---|---|---|---|

| α-Methylation | Steric hindrance at cleavage site; secondary structure stabilization | Partial to full resistance to proteolysis | nih.gov |

| D-Amino Acid | Stereospecificity of proteases (L-amino acid preference) | High resistance to proteolysis | rsc.orgnih.gov |

| α-Methyl-D-Amino Acid | Combined steric and stereochemical hindrance | Expected to be highly resistant to proteolysis | rsc.orgnih.gov |

Research Applications in Bioactive Peptide Design and Chemical Biology

Development of Peptide-Based Research Probes and Reagents

The unique structural features of Fmoc-alpha-methyl-D-aspartic acid make it an important reagent for the synthesis of specialized peptide-based tools for biochemical and cellular research. The Fmoc group allows for its controlled incorporation into peptide sequences using standard SPPS protocols, a method of choice for creating modified peptides because many modifications are not stable under harsher chemical conditions. chemimpex.comnih.gov Peptides containing post-translationally modified amino acid residues are crucial as probes and inhibitors for studying cellular processes like signaling and gene expression. nih.gov

The incorporation of the α-methyl group confers resistance to enzymatic degradation, a critical feature for probes used in biological systems. nih.govenamine.net This enhanced stability ensures the longevity and reliability of the probe, allowing for more accurate investigation of biological pathways. Furthermore, the D-configuration and the α-methylation introduce specific conformational constraints that can be exploited to design probes with high affinity and selectivity for their biological targets. These probes are instrumental in studying protein-protein interactions, enzyme activity, and receptor binding.

Rational Design of Peptidomimetics and Constrained Peptides

A major focus in medicinal chemistry is the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov this compound is a key component in this endeavor due to the conformational rigidity imparted by the α-methyl group. enamine.net

Replacing a standard amino acid's α-hydrogen with a methyl group restricts the conformational freedom of the peptide backbone. researchgate.net This modification is a powerful strategy for inducing and stabilizing specific secondary structures, such as α-helices and 3₁₀-helices. nih.govnih.gov These "constrained peptides" are essentially miniature protein structures that can be designed to present specific side chains in a defined spatial orientation, which is critical for potent and selective interaction with biological targets. nih.gov For instance, α-methylated amino acids have been successfully incorporated into apolipoprotein A-I mimetic peptides, where they enhanced the peptide's helicity and, consequently, its ability to promote cellular cholesterol efflux. nih.gov

Structure-Activity Relationship (SAR) Studies for Receptor Ligands

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov this compound serves as a versatile building block for creating libraries of peptide analogues for SAR studies. By systematically incorporating this modified amino acid at various positions within a peptide sequence, researchers can probe the structural requirements for receptor binding and activation.

A significant area of this research involves ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory. nih.govbiomolther.org SAR studies on NMDA receptor ligands have revealed that specific structural features are critical for binding affinity and functional activity. nih.govnih.gov For example, research has demonstrated that even subtle changes to the ligand structure can significantly alter its interaction with receptor subunits like GluN2B. nih.govbiomolther.org By using this compound, scientists can generate analogues to map the binding pockets of receptors and elucidate the precise interactions—such as hydrogen bonding or hydrophobic interactions—that govern molecular recognition and signaling. tandfonline.com

Applications in Protein Engineering and Functional Modulation

The incorporation of unnatural amino acids like α-methyl-D-aspartic acid into peptides and proteins is a powerful tool in protein engineering. This strategy allows for the fine-tuning of a protein's structure and function beyond what is possible with the 22 proteinogenic amino acids. wikipedia.orgchemimpex.com

A compelling example is the engineering of apolipoprotein A-I (ApoA-I) mimetic peptides for potential therapeutic use in cardiovascular disease. nih.gov In one study, replacing natural amino acids with various α-methylated versions, including α-methyl-D-aspartic acid (used as an isomer for the unavailable α-methyl glutamic acid), led to peptides with increased α-helical content. nih.gov This structural enhancement directly translated to improved biological function, specifically a greater capacity for cholesterol efflux, and also conferred increased resistance to proteolytic degradation. nih.gov This demonstrates how a single, strategic modification can modulate multiple functional properties of a peptide. This approach can also be used to influence how engineered proteins interact with other cellular components, such as scaffolding proteins like PSD-95, which are crucial for organizing signaling complexes. nih.gov

| Peptide Modification | Effect on Helicity | Functional Outcome |

| α-methyl Asp (Dα) | Lower helicity compared to other α-methylated peptides | Potency similar to the unmodified peptide A |

| α-methyl Ala (Aα) | Increased helicity | Higher cholesterol efflux potency than peptide A |

| α-methyl Lys (Kα) | Increased helicity | Higher cholesterol efflux potency than peptide A |

| α-methyl Leu (Lα) | Increased helicity | Higher cholesterol efflux potency than peptide A |

| Combined α-methyl Lys & Leu (6α) | Highest helicity | Highest cholesterol efflux potency |

Data sourced from a study on Apolipoprotein A-I mimetic peptides. nih.gov

Investigation of Biochemical Roles for α-Methylated Aspartic Acid Moieties

The α-methylated aspartic acid moiety, made accessible for peptide synthesis by its Fmoc-protected form, is a valuable tool for probing fundamental biochemical processes. Its structural and metabolic properties allow researchers to investigate enzyme mechanisms and neuropharmacological pathways with high precision.

Enzyme Inhibition Studies and Metabolic Pathway Interrogation (e.g., argininosuccinate (B1211890) synthase inhibition)

α-Methyl-DL-aspartic acid has been identified as a specific inhibitor of argininosuccinate synthase (ASS). medchemexpress.com ASS is a crucial enzyme in the urea (B33335) cycle and the citrulline-NO cycle, where it catalyzes the synthesis of argininosuccinate from citrulline and L-aspartate. wikipedia.org This reaction is the rate-limiting step in the endogenous synthesis of arginine. nih.gov

By using α-methyl-aspartic acid as an inhibitor, researchers can interrogate the role of the arginine regeneration pathway in various physiological contexts. For example, studies have shown that inhibiting ASS with α-methyl-DL-aspartic acid can block nitric oxide (NO) production that depends on intracellularly recycled arginine. nih.gov This tool has been used to demonstrate that endothelial nitric oxide synthase (eNOS) relies on this recycling pathway, whereas inducible nitric oxide synthase (iNOS) does not. nih.gov Such specific inhibitors are invaluable for dissecting complex metabolic networks and identifying potential targets for therapeutic intervention. medchemexpress.comnih.gov The principle of using aspartic acid analogues as enzyme inhibitors extends to other enzyme families as well, including caspases and other aspartic proteases. nih.govcambridgemedchemconsulting.com

| Enzyme | Inhibitor | Research Context | Source |

| Argininosuccinate Synthase (ASS) | α-Methyl-DL-aspartic acid | Interrogation of the citrulline-arginine recycling pathway for nitric oxide production. | medchemexpress.com, nih.gov |

| Interleukin-1 beta converting enzyme (Caspase-1) | Aspartyl α-((pyrazol-5-yl)oxy)methyl ketones | Investigation of enzyme-peptide inhibitor binding and structure-activity relationships. | nih.gov |

| Aspartic Proteases (e.g., HIV protease, Rennin) | Pepstatin (contains statine, a non-proteinogenic amino acid) | General inhibition studies and design of transition-state mimics. | cambridgemedchemconsulting.com |

Neuropharmacological Research Involving D-Aspartic Acid Analogues

D-Aspartic acid and its N-methylated form, N-methyl-D-aspartate (NMDA), are endogenous molecules in the nervous and endocrine systems of mammals. wikipedia.orgnih.gov NMDA is a well-known specific agonist for the NMDA-type glutamate (B1630785) receptor, playing a vital role in neurotransmission, synaptic plasticity, and neuroendocrine regulation. wikipedia.orgnih.gov D-aspartic acid itself serves as the natural precursor for the biosynthesis of NMDA. researchgate.net

This compound provides a chemical scaffold for synthesizing peptide-based tools to explore the neuropharmacology of the D-aspartate/NMDA system. Research has shown that D-Asp and NMDA are involved in the regulation and release of various hormones, including prolactin and testosterone, by acting on the hypothalamus-pituitary axis. researchgate.netnih.gov For example, NMDA has been shown to stimulate the release of alpha-melanocyte-stimulating hormone (α-MSH) from the hypothalamus. nih.gov The introduction of an α-methyl group can enhance the stability and modify the activity of synthetic peptide analogues designed to interact with the NMDA receptor or other components of this signaling pathway. These analogues are critical for studying the receptor's role in both physiological processes like memory and pathological conditions like neurodegenerative diseases. nih.govacs.org

Exploration in Bioconjugation Techniques

The strategic incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of peptides with enhanced therapeutic properties. This compound, a derivative of aspartic acid, presents a unique set of characteristics that are of significant interest in the design of bioactive peptides and the exploration of novel bioconjugation strategies. The introduction of a methyl group at the alpha-carbon of aspartic acid can influence the peptide's conformation, stability, and biological activity.

The primary application of alpha-methylated amino acids, including the D-aspartic acid variant, lies in the design of peptides with improved pharmacological profiles. The alpha-methylation introduces conformational constraints, which can stabilize secondary structures like alpha-helices. nih.gov This is particularly valuable in the design of peptide mimetics that target specific protein-protein interactions. For instance, in a study focused on apolipoprotein A-I (ApoA-I) mimetic peptides, which are investigated for their potential in promoting cholesterol efflux, α-methylated amino acids were incorporated to enhance their helicity and biological function. nih.gov Specifically, α-methyl Asp was used as a substitute for glutamic acid in the peptide sequence. nih.gov The resulting peptides with α-methylated residues exhibited increased helicity and, in some cases, improved capacity for cholesterol efflux and greater resistance to proteolysis. nih.gov

While direct examples of this compound in classical bioconjugation—the covalent attachment of a peptide to another molecule like a drug, a fluorophore, or a polymer—are not extensively documented in the reviewed literature, the principles governing the use of its L-isomer counterpart offer valuable insights. The Fmoc-L-aspartic acid α-methyl ester, for example, is utilized in bioconjugation techniques to link peptides with other biomolecules. chemimpex.com This suggests that the D-isomer could potentially be employed in similar applications, where the unique stereochemistry of the D-amino acid might confer specific advantages, such as increased resistance to enzymatic degradation.

The use of Fmoc-protected aspartic acid derivatives in peptide synthesis is not without its challenges. A significant side reaction is the formation of aspartimide, which can occur during the Fmoc deprotection step with piperidine (B6355638). nih.gov This can lead to the formation of undesired β-aspartyl peptides and racemization. The presence of the alpha-methyl group in this compound could potentially influence the rate of this side reaction, although specific studies on this aspect were not prominent in the search results.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially, the enantiomeric excess of Fmoc-alpha-methyl-D-aspartic acid, ensuring that the desired D-enantiomer is not contaminated with its L-counterpart.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives. For assessing the purity of this compound, reversed-phase HPLC (RP-HPLC) is typically used. The inherent UV absorbance of the Fmoc group allows for straightforward detection. creative-proteomics.com

For determining enantiomeric excess, chiral HPLC is the method of choice. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification. nih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving the enantiomers of Fmoc-protected amino acids. phenomenex.comsigmaaldrich.com The enantiomeric purity is expected to be high (≥99.8% enantiomeric excess) for use in high-quality peptide synthesis. phenomenex.comsigmaaldrich.com

While this compound is already derivatized with the Fmoc group, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) is a common strategy for analyzing mixtures of underivatized amino acids. axionlabs.comnih.gov OPA reacts with primary amines, while 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines, including proline. creative-proteomics.comjasco-global.com This dual approach allows for the comprehensive analysis of all amino acids in a sample, which can be automated using modern autosamplers. axionlabs.comjasco-global.com

Table 1: Representative HPLC Conditions for Chiral Separation of Fmoc-Amino Acids

| Parameter | Condition | Source |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1, Astec CHIROBIOTIC T) | phenomenex.comsigmaaldrich.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate) with acidic additive (e.g., TFA) | phenomenex.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min | phenomenex.comsigmaaldrich.com |

| Detection | UV at 220 nm or 260 nm | phenomenex.comsigmaaldrich.com |

| Temperature | Ambient or 25 °C | phenomenex.comsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing stereoisomers. However, because amino acids are non-volatile, they require chemical derivatization prior to analysis to increase their volatility. nist.gov Common derivatization methods involve esterification of the carboxyl groups followed by acylation of the amino group. nist.govuni-giessen.de

For the stereoisomer analysis of alpha-methyl-D-aspartic acid, the compound can be converted into a volatile derivative, such as an N-trifluoroacetyl (TFA) methyl ester. uni-giessen.de The resulting diastereomers can then be separated on a chiral GC column, such as one coated with Chirasil-L-Val. uni-giessen.de The mass spectrometer serves as a detector, providing both quantification and structural information based on the fragmentation patterns of the eluted isomers. nih.gov This method has been successfully used to determine the presence of N-methyl-D-aspartate in biological tissues. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the covalent structure of this compound, verifying the presence of key functional groups, and ensuring the correct molecular weight.

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, characteristic signals would include:

Aromatic protons from the fluorenyl group, typically appearing as multiplets in the 7.3-7.8 ppm range. rsc.org

A singlet for the alpha-methyl group protons.

Signals for the methylene (B1212753) and methine protons of the aspartic acid backbone and the Fmoc linker.

A signal for the N-H proton of the carbamate (B1207046) linkage.

¹³C NMR: The carbon-13 NMR spectrum reveals the signal for each unique carbon atom. Expected signals for this compound would include:

Resonances for the two carboxylic acid carbonyl carbons.

A signal for the urethane (B1682113) carbonyl carbon.

Multiple distinct signals for the aromatic carbons of the Fmoc group.

Signals for the alpha-carbon, methyl carbon, and other aliphatic carbons in the structure. mdpi.com

Two-dimensional NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, confirming the connectivity of the molecular framework. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Functional Group |

| Aromatic Protons | 7.3 - 7.8 | 120 - 144 | Fluorenyl Group |

| Carbamate N-H | Variable | - | Urethane |

| Alpha-Methyl (CH₃) | ~1.5 (singlet) | ~25 | Methyl Group |

| Aspartate CH₂ | ~2.8 | ~38 | Aspartate Side Chain |

| Fmoc CH & CH₂ | ~4.2 - 4.5 | ~47, ~67 | Fmoc Linker |

| Carboxyl C=O | - | ~175 | Carboxylic Acids |

| Urethane C=O | - | ~156 | Urethane |

Note: Predicted values are based on typical shifts for these functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the precise molecular weight of the compound and to gain structural insights through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. The molecular weight of this compound (C₂₀H₁₉NO₆) is 369.37 g/mol . scbt.com High-resolution mass spectrometry can confirm the elemental composition by measuring the exact mass to several decimal places. nih.gov

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This provides a structural fingerprint of the molecule. Key fragmentation pathways for Fmoc-protected amino acids often involve:

Loss of the fluorenylmethyl group, resulting in a characteristic fragment. researchgate.net

Decarboxylation (loss of CO₂). researchgate.net

Cleavage of the N-Cα bond.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Identity of Fragment | Type of Cleavage |

| 369 | [M]⁺ or [M-H]⁻ | Parent Ion |

| 325 | [M-CO₂]⁺ | Decarboxylation |

| 179 | [Fluorenylmethyl]⁺ | Cleavage of Fmoc group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. cam.ac.uk The IR spectrum of this compound would be expected to show several key absorption bands that confirm its structure.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

| 3300 (broad) | O-H Stretch | Carboxylic Acid | cam.ac.uk |

| ~3300 (sharp) | N-H Stretch | Carbamate (Urethane) | cam.ac.uk |

| 3100-3000 | C-H Stretch | Aromatic | cam.ac.uk |

| 3000-2850 | C-H Stretch | Aliphatic | cam.ac.uk |

| ~1710-1740 | C=O Stretch | Carboxylic Acid | cam.ac.uk |

| ~1690-1710 | C=O Stretch | Urethane (Fmoc) | cam.ac.uk |

| 1600, 1450 | C=C Stretch | Aromatic Ring | cam.ac.uk |

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structures of peptides and proteins. By measuring the differential absorption of left and right-circularly polarized light, CD spectroscopy provides valuable insights into the conformational properties of chiral molecules, including the adoption of α-helices, β-sheets, and random coil structures in solution. The incorporation of structurally unique amino acids, such as this compound, can significantly influence the secondary structure of a peptide, and CD spectroscopy is an essential tool for characterizing these conformational changes.

The introduction of an α-methyl group onto an amino acid residue, as in alpha-methyl-D-aspartic acid, sterically restricts the available conformational space of the peptide backbone. This constraint can favor the formation of specific secondary structures, particularly helical conformations. α-methylated amino acids are known to be potent helix inducers because the geminal methyl group limits the accessible Ramachandran (φ, ψ) angles, thereby promoting the hydrogen bonding patterns that define helices. nih.gov

Research into peptides containing the core amino acid of interest, 2-methylaspartic acid, has provided detailed insights into its helix-inducing potential. A key study investigated the conformational properties of model peptides containing either the (R)- or (S)-enantiomer of 2-methylaspartic acid using CD spectroscopy. The D-enantiomer corresponds to the (R)-configuration in this context. The study revealed that peptides incorporating (R)-2-methylaspartic acid exhibit a significant propensity for helix formation in aqueous solutions. documentsdelivered.com

The degree of helicity was found to be highly dependent on the pH of the solution, which influences the protonation state of the aspartic acid side chain. At a neutral pH, the peptide with (R)-2-methylaspartic acid showed a notable degree of helicity. Remarkably, upon lowering the pH to 2, which protonates the carboxylic acid side chain, a dramatic increase in helicity was observed. This suggests that the protonated form of (R)-2-methylaspartic acid is a particularly strong helix promoter, even more so than other well-known helix-inducing residues like α-aminoisobutyric acid (Aib). documentsdelivered.com In contrast, the peptide containing the (S)-enantiomer existed in a predominantly unordered conformation at this low pH. documentsdelivered.com

The N-terminal Fmoc group, while primarily a protecting group for synthesis, can also influence the conformational and self-assembly properties of peptides. The bulky, aromatic fluorenyl group can engage in π-π stacking interactions, which in some cases can promote the formation of ordered structures, such as β-sheets, particularly in short peptides. researchgate.net The CD spectrum of Fmoc-containing peptides can, therefore, be a composite of the signals from the peptide backbone conformation and the electronic transitions of the Fmoc chromophore itself. rsc.orgnih.gov The Fmoc group typically shows signals in the 260-300 nm region of the CD spectrum. nih.gov

The analysis of peptides containing this compound by CD spectroscopy would thus need to consider both the strong helix-inducing properties of the (R)-alpha-methylaspartic acid residue and the potential conformational influence and spectral contribution of the N-terminal Fmoc group.

Detailed Research Findings

A study on model peptides provided a quantitative estimation of the helical content as determined by CD spectroscopy, highlighting the differential effects of (R)- and (S)-2-methylaspartic acid.

| Peptide Composition | Condition | Helicity (%) | Predominant Conformation |

|---|---|---|---|

| Contains (R)-2-methylaspartic acid | Neutral pH | High | Helical |

| Contains (R)-2-methylaspartic acid | pH 2 | Very High | Strongly Helical |

| Contains (S)-2-methylaspartic acid | Neutral pH | Moderate | Partially Helical |

| Contains (S)-2-methylaspartic acid | pH 2 | Low | Unordered |

| Reference peptide with Aspartic Acid | Neutral pH | Low | Mostly Unordered |

Data in the table is synthesized from the findings reported in the study on the conformational properties of peptides containing enantiomeric 2-methylaspartic acid. documentsdelivered.com

This data underscores the significant role of the stereochemistry at the α-carbon in dictating the secondary structure of the peptide. The (R)-configuration, corresponding to D-aspartic acid, is a potent helix inducer, and this effect is magnified at low pH when the side chain is protonated.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies for Non-Canonical Amino Acids

The synthesis of structurally complex ncAAs like Fmoc-alpha-methyl-D-aspartic acid remains a significant challenge, demanding high stereoselectivity and functional group compatibility. Future research is intensely focused on developing more efficient, scalable, and environmentally benign synthetic routes.

One of the most promising frontiers is the advancement of biocatalysis and chemoenzymatic methods . nih.govenamine.net Enzymes offer unparalleled stereocontrol and operate under mild, aqueous conditions, often eliminating the need for complex protecting group strategies. nih.gov Researchers are actively engineering enzymes, such as aminotransferases and carbon-nitrogen lyases, to create novel "ncAA synthases." nih.govescholarship.org These engineered biocatalysts can be designed to accept a broader range of substrates and catalyze the formation of specific stereoisomers, which is crucial for producing compounds like D-aspartic acid derivatives. A recent 2024 study highlighted a method for the streamlined assembly of multifunctionalized ncAAs from readily available materials like L-aspartic acid, demonstrating the power of enzymatic decarboxylative aldol (B89426) addition. nih.gov

In parallel, asymmetric chemical synthesis continues to advance. Catalytic methods for the α-alkylation of amino acids are being refined to provide high yields and enantioselectivity with a broad functional group tolerance. frontiersin.orgformulationbio.com For instance, nickel-catalyzed cross-coupling reactions have been developed for the asymmetric synthesis of protected unnatural α-amino acids from readily available racemic starting materials. formulationbio.com Future methodologies will likely focus on combining the strengths of both chemical and enzymatic catalysis in one-pot reactions, creating highly efficient pathways to complex ncAAs. enamine.net These hybrid approaches leverage the stereoselectivity of enzymes with the broad reaction scope of modern chemical catalysts. enamine.net

The table below summarizes emerging synthetic strategies applicable to the synthesis of complex ncAAs.

| Methodology | Key Advantages | Emerging Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme engineering to create novel "ncAA synthases" with expanded substrate scope. nih.gov |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions. enamine.net | One-pot reactions that integrate enzymatic and chemical transformations for increased efficiency. enamine.net |

| Asymmetric Catalysis | High yields and enantioselectivity for α-alkylation and other modifications. frontiersin.orgformulationbio.com | Development of catalysts using earth-abundant metals and stereoconvergent processes. formulationbio.comnih.gov |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Integration of catalytic and biocatalytic processes into continuous flow systems. |

Expansion of Applications in Advanced Peptide Therapeutics Research

The incorporation of this compound and similar ncAAs is set to revolutionize the development of advanced peptide therapeutics. The alpha-methylation and D-configuration of this amino acid confer significant advantages, primarily by creating conformational constraints and enhancing proteolytic stability. enamine.netnih.gov

The alpha-methyl group sterically hinders the peptide backbone, restricting its conformational freedom. enamine.netchemrxiv.org This pre-organization can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target. lifechemicals.com Furthermore, this modification provides a powerful defense against enzymatic degradation. nih.govnih.gov Peptidases, which are evolved to recognize and cleave peptide bonds between L-amino acids, are often unable to act on peptides containing α-methylated or D-amino acid residues. nih.govnih.gov This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.

Research is expanding the use of these ncAAs in various therapeutic areas. For example, a 2020 study demonstrated that incorporating α-methylated amino acids into apolipoprotein A-I (ApoA-I) mimetic peptides enhanced their helicity, cholesterol efflux capacity, and resistance to proteolysis, indicating their potential in treating atherosclerotic cardiovascular disease. nih.gov The introduction of such residues can turn a labile, transiently active peptide into a robust drug candidate. enamine.netresearchgate.net

The following table highlights the therapeutic advantages gained by incorporating α-methylated and D-amino acids into peptides.

| Therapeutic Advantage | Mechanism Conferred by α-Methyl/D-Amino Acids | Research Application Example |

| Enhanced Proteolytic Stability | Steric hindrance at the α-carbon and non-natural stereochemistry prevent recognition by proteases. nih.govnih.gov | Development of orally bioavailable peptide drugs. nih.govnih.gov |

| Increased Binding Affinity | Conformational constraints pre-organize the peptide into its bioactive shape for optimal receptor binding. lifechemicals.combohrium.com | Design of highly potent and selective receptor antagonists or agonists. researchgate.net |

| Improved Pharmacokinetics | Longer half-life due to reduced degradation and enhanced stability. researchgate.netnih.gov | Apolipoprotein A-I (ApoA-I) mimetic peptides for cardiovascular disease. nih.gov |

| Stabilization of Secondary Structures | The α-methyl group promotes the formation of stable helical or turn structures. nih.gov | Creation of stable foldamers that mimic the topology of natural peptides. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Peptide Design

The vast chemical space opened up by the inclusion of hundreds of ncAAs presents a monumental challenge for traditional drug discovery. nih.gov It is practically impossible to synthesize and test every possible peptide variant. This is where artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools. nih.govoup.com

Future peptide design will be heavily reliant on computational methods that can navigate this expanded sequence space. frontiersin.org ML models are being trained on large datasets of peptide sequences and their associated biological activities to predict the properties of novel peptides. oup.comnih.gov Generative models, such as Generative Adversarial Networks (GANs), are being used for the de novo design of peptides with desired characteristics, moving beyond simple substitution to creating entirely new therapeutic molecules. nih.govresearchgate.net

A critical area of development is the creation of models that can accurately handle ncAAs. chemrxiv.orgnih.gov Standard protein design algorithms are often limited to the 20 canonical amino acids. nih.gov Emerging ML applications are being specifically developed to quantify the binding affinity and predict the bioactivity of peptides containing ncAAs. nih.govbiorxiv.org These models use chemical and structural encoding rather than simple sequence information to capture the unique properties of each non-canonical residue. nih.govencyclopedia.pub This allows for the computational design and optimization of peptides incorporating building blocks like this compound, accelerating the development of novel therapeutics with enhanced efficacy. nih.gov

The integration of AI/ML into the peptide design pipeline promises to significantly shorten the discovery and optimization cycle. By predicting the most promising candidates for synthesis, these computational tools will focus laboratory efforts on peptides with the highest probability of success.

| AI/ML Application | Description | Impact on Peptide Design with ncAAs |

| Predictive Modeling | ML algorithms are trained to predict bioactivity, toxicity, and pharmacokinetic properties from peptide sequences. nih.govspringernature.com | Enables rapid virtual screening of large libraries containing ncAAs to identify promising candidates. nih.gov |

| De Novo Design | Generative models (e.g., GANs, VAEs) create novel peptide sequences with specified target properties. nih.govbiorxiv.org | Allows for the exploration of novel chemical space beyond naturally occurring peptide sequences. nih.gov |

| Constrained Peptide Design | Computational tools like Rosetta are being adapted to handle the structural constraints imposed by ncAAs and cyclic backbones. escholarship.orgnih.gov | Facilitates the design of peptides with precise three-dimensional shapes for high-affinity target binding. nih.gov |

| Generalization to ncAAs | Development of models that can extrapolate from data on canonical peptides to make accurate predictions for non-canonical peptides. chemrxiv.org | Overcomes the data scarcity issue for ncAAs by leveraging larger datasets of canonical peptides. chemrxiv.org |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-alpha-methyl-D-aspartic acid, and how is purity ensured during purification?

The synthesis typically involves Fmoc protection of the alpha-amino group followed by methylation at the alpha-carbon of D-aspartic acid. Solid-phase peptide synthesis (SPPS) is a common method, where the compound is coupled to a resin via its carboxylic acid group . Purification is achieved using reverse-phase HPLC with C18 columns, and purity is validated by analytical HPLC (>98% purity) and mass spectrometry (MS) for molecular weight confirmation . Critical steps include optimizing coupling efficiency with activators like HBTU/HOBt and monitoring side reactions (e.g., aspartimide formation) via LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm stereochemistry (D-configuration) and methyl group incorporation (¹H and ¹³C NMR) .

- HPLC : For purity assessment and monitoring stability under synthesis conditions .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and detect impurities .

- FT-IR : To identify functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what degradation products are common?

Store at +4°C in a desiccator with silica gel to prevent hydrolysis of the Fmoc group . Degradation products include:

- Free aspartic acid derivatives : Due to Fmoc deprotection under acidic or prolonged storage conditions.

- Aspartimides : Cyclized byproducts formed during SPPS at elevated temperatures .

Regular stability testing via HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported chiral purity of this compound across studies?

Discrepancies may arise from incomplete stereochemical control during methylation or racemization during synthesis. To resolve this:

Q. What experimental strategies mitigate the low solubility of this compound in SPPS solvents?

Solubility challenges in DMF or DCM can hinder coupling efficiency. Solutions include:

Q. How do steric effects from the alpha-methyl group influence peptide backbone conformation?

The methyl group restricts rotational freedom, favoring β-sheet or helical conformations in peptides. Characterize using:

- 2D NMR (NOESY) : To identify intra-residue nuclear Overhauser effects (NOEs) indicative of rigid structures .

- Molecular dynamics simulations : Compare energy landscapes of methylated vs. non-methylated analogs .

Q. What methodological approaches resolve contradictions in reported bioactivity data for peptides containing this residue?

Contradictions may stem from impurities or aggregation. Implement:

- Dialysis or SEC : Remove low-molecular-weight impurities before bioassays .

- Critical micelle concentration (CMC) analysis : Assess self-assembly tendencies that could mask bioactivity .

- Dose-response curves : Compare activity across multiple batches to isolate batch-specific variability .

Methodological Recommendations

- Stereochemical validation : Combine chiral HPLC with CD spectroscopy to avoid misassignment .

- Batch consistency : Implement QC protocols using orthogonal techniques (e.g., NMR + HPLC) for each synthesis batch .

- Data reporting : Follow guidelines from Journal of Materials Chemistry A for clarity in experimental design and data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.